4-(Trifluoromethyl)-2-furanmethanamine

Description

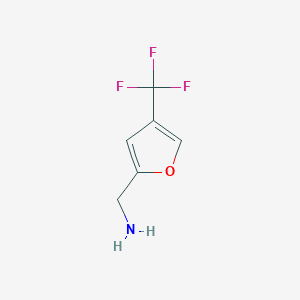

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3NO |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

[4-(trifluoromethyl)furan-2-yl]methanamine |

InChI |

InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |

InChI Key |

ICWFLGCPJARCBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(F)(F)F)CN |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 4-(Trifluoromethyl)-2-furanmethanamine: A Technical Guide

Introduction

4-(Trifluoromethyl)-2-furanmethanamine is a fluorinated heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The furan scaffold, a common motif in natural products and pharmaceuticals, provides a versatile platform for structural modification. This guide presents a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-(Trifluoromethyl)-2-furanmethanamine. As direct experimental spectra for this specific molecule are not widely available in the public domain, this document provides a detailed, predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from closely related structural analogs. This approach offers a robust framework for the identification and characterization of this compound in a research setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-(Trifluoromethyl)-2-furanmethanamine is characterized by a furan ring substituted at the 2-position with a methanamine group (-CH₂NH₂) and at the 4-position with a trifluoromethyl group (-CF₃).

Figure 1: Molecular structure of 4-(Trifluoromethyl)-2-furanmethanamine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Trifluoromethyl)-2-furanmethanamine. These predictions are based on established chemical shift and fragmentation patterns of analogous compounds and functional groups.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 | Singlet | - | H-5 |

| ~6.5 | Singlet | - | H-3 | |

| ~3.9 | Singlet | - | -CH₂- | |

| ~1.6 | Broad Singlet | - | -NH₂ | |

| ¹³C | ~155 | Singlet | - | C-2 |

| ~145 | Quartet | ~35 | C-4 | |

| ~122 | Quartet | ~270 | -CF₃ | |

| ~120 | Singlet | - | C-5 | |

| ~110 | Quartet | ~5 | C-3 | |

| ~40 | Singlet | - | -CH₂- | |

| ¹⁹F | ~ -62 | Singlet | - | -CF₃ |

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak-Medium | C-H stretch (aliphatic) |

| 1600-1500 | Medium | C=C stretch (furan ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |

| 1200-1000 | Strong | C-O-C stretch (furan ring) |

Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M-NH₃]⁺ |

| 136 | [M-C₂H₄N]⁺ |

| 96 | [M-CF₃]⁺ |

| 81 | [C₄H₂O-CH₂NH₂]⁺ |

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-(Trifluoromethyl)-2-furanmethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the furan ring, H-3 and H-5, are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-5 proton, being adjacent to the oxygen atom, will be more deshielded and appear at a lower field (~7.5 ppm) compared to the H-3 proton (~6.5 ppm). The methylene protons (-CH₂-) of the methanamine group are expected to appear as a singlet around 3.9 ppm. The amine protons (-NH₂) will likely be a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 270 Hz)[1]. The furan ring carbons will also be affected by the fluorine atoms. C-4, directly attached to the CF₃ group, will appear as a quartet with a smaller coupling constant (J ≈ 35 Hz). C-3 and C-5 may also show smaller quartet couplings. The chemical shifts of the furan carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methanamine group.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single, sharp singlet at approximately -62 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to an aromatic ring[1][2]. The absence of coupling in the ¹⁹F NMR spectrum indicates that there are no other fluorine atoms within a three-bond distance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)-2-furanmethanamine will be dominated by the characteristic absorptions of the amine and trifluoromethyl groups.

A broad band in the region of 3400-3200 cm⁻¹ is expected for the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the furan ring will appear as weak bands between 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed between 2950-2850 cm⁻¹. The most intense bands in the spectrum are predicted to be in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group[3][4][5]. The C=C and C-O-C stretching vibrations of the furan ring are expected in the 1600-1500 cm⁻¹ and 1200-1000 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-(Trifluoromethyl)-2-furanmethanamine, under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 165.

The fragmentation pattern will be influenced by the stability of the furan ring and the lability of the amine group. A key fragmentation pathway is the loss of the aminomethyl group. The base peak in the mass spectrum of the parent compound, 2-furanmethanamine, is at m/z 81, corresponding to the furfuryl cation[6]. A similar fragmentation is expected here. Other likely fragmentations include the loss of ammonia (NH₃) to give a fragment at m/z 148, and the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 96.

Figure 2: Proposed key fragmentation pathways for 4-(Trifluoromethyl)-2-furanmethanamine in EI-MS.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -70 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS is often suitable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-(Trifluoromethyl)-2-furanmethanamine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization of this molecule has been presented. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and structural elucidation of this and related fluorinated furan derivatives.

References

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. Canadian Journal of Chemistry, 40(3), 393-403. [Link]

-

Permar, W., Tucker, M., & Hu, L. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 18, 6645–6657. [Link]

-

Wang, J., Zhang, Z., & Chen, Y. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(36), 17958–17964. [Link]

-

Lin, Y.-C., & Tsai, C.-W. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 734. [Link]

-

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF₃. ResearchGate. [Link]

-

Barnes, C. S., & Loder, J. W. (1962). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 40(8), 1577-1583. [Link]

-

NIST. (n.d.). 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. In NIST Chemistry WebBook. [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-483. [Link]

-

Supporting Information for: Palladium-Catalyzed Trifluoromethylation of Arylboronic Acids with a Trifluoromethyl-Containing Organocobalt(III) Complex. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). 2-Furanmethanamine. In NIST Chemistry WebBook. [Link]

-

Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF₃·S·. Journal of the Chemical Society (Resumed), 3439. [Link]

-

NIST. (n.d.). 2-Furanmethanamine, tetrahydro-. In NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furanmethanamine (CAS 617-89-0). [Link]

-

Supporting Information for: A General and Practical Copper-Catalyzed Trifluoromethylation of Aryl Iodides and Bromides with Sodium Triflinate. The Royal Society of Chemistry. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

potential applications of trifluoromethylated furan compounds

An In-depth Technical Guide to the Synthesis and Application of Trifluoromethylated Furan Compounds

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal, agrochemical, and materials science research. This guide provides a comprehensive technical overview of trifluoromethylated furan derivatives, a class of compounds demonstrating remarkable versatility and potential. We will explore the fundamental influence of the CF3 group on the physicochemical properties of the furan ring, delve into state-of-the-art synthetic methodologies for their preparation, and provide an in-depth analysis of their current and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these powerful building blocks.

The Trifluoromethyl Group: A Privileged Moiety in Chemical Design

The trifluoromethyl group is one of the most vital fluorinated moieties in contemporary chemistry.[1][2] Its prevalence stems from a unique combination of properties that profoundly influence a parent molecule's biological and physical characteristics.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][5] This high stability makes the CF3 group exceptionally resistant to metabolic degradation, a critical feature for increasing the in-vivo half-life of drug candidates and the environmental persistence of agrochemicals.[4][6]

-

Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to permeate biological membranes.[5] This property is crucial for oral bioavailability and transport across the blood-brain barrier.[3][5]

-

Electronic Effects: As a potent electron-withdrawing group, the CF3 moiety can significantly alter the electronic landscape of the furan ring.[1][6] This influences the acidity (pKa) of nearby functional groups, modulates receptor-ligand binding interactions, and can deactivate aromatic rings to prevent unwanted metabolic oxidation.[4][7]

-

Conformational Control: With a steric demand comparable to an isopropyl group, the CF3 group can act as a conformational lock, stabilizing specific molecular geometries that may be optimal for binding to a biological target.[1]

The furan ring itself is an electron-rich aromatic heterocycle found in numerous natural products and bioactive compounds.[8][9][10] However, the furan ring can be susceptible to metabolic instability.[1] The introduction of a CF3 group not only mitigates this instability but also unlocks new chemical space for exploration.[1]

Synthetic Strategies for Accessing Trifluoromethylated Furans

The development of efficient and scalable synthetic routes is paramount to exploring the applications of trifluoromethylated furans. While early methods often required harsh conditions or specially tailored building blocks, recent advancements have provided more versatile and operationally simple protocols.[11]

Cascade and Cyclization Reactions

Cascade reactions, which form multiple chemical bonds in a single operation, represent a highly efficient strategy.

-

TFAA-Mediated Cascade Synthesis: A powerful approach utilizes trifluoroacetic anhydride (TFAA) as both the CF3 source and a reaction promoter. This method is operationally simple and amenable to scale-up, providing a versatile route to various trifluoromethylated furans from readily available starting materials.[11]

-

Defluorinative Cyclization: An innovative, transition-metal-free method involves the reaction of trifluoromethyl enones with phosphine oxides in water.[12][13] This "on-water" protocol leverages the unique properties of the water-reactant interface to promote a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization, yielding polysubstituted furans.[12][13]

Experimental Protocol: TFAA-Mediated Cascade Synthesis of 2-(Trifluoromethyl)furans

This protocol is adapted from the procedure described by the American Chemical Society.[11]

Objective: To synthesize a 2-(trifluoromethyl)furan derivative via a one-pot cascade reaction.

Materials:

-

1,3-Dicarbonyl compound (1.0 equiv)

-

Propargyl alcohol derivative (1.2 equiv)

-

Trifluoroacetic anhydride (TFAA) (3.0 equiv)

-

Dichloromethane (CH2Cl2) as solvent

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 equiv) and dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirred solution.

-

Add the propargyl alcohol derivative (1.2 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3 solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated furan.

Causality: The use of TFAA is key; it activates the dicarbonyl compound and serves as the electrophilic CF3 source. The cascade nature of this reaction—forming multiple C-C and C-O bonds in one pot—enhances atom economy and reduces the need for isolating intermediates, making it a highly efficient process.[11]

Transition-Metal-Free Approaches

Avoiding transition metals is often desirable to reduce cost and potential toxicity in pharmaceutical applications.

-

Intramolecular Wittig Reaction: A highly efficient method for synthesizing biologically significant trifluoromethylated furans involves the reaction of β-trifluoromethyl α,β-enones. This strategy offers mild reaction conditions and tolerates a wide range of functional groups.[14]

-

Base-Promoted Domino Reactions: The reaction of β-keto compounds with vinyl dichlorides under basic conditions provides a straightforward route to highly substituted furans. This method is noted for its use of easily available starting materials and broad substrate scope.[14]

Table 1: Comparison of Selected Synthetic Methodologies

| Method | CF3 Source | Key Reagents | Conditions | Advantages | Reference |

| TFAA-Mediated Cascade | TFAA | 1,3-Dicarbonyls, Propargyl alcohols | 0 °C to RT | Operationally simple, scalable, good yields | [11] |

| Defluorinative Cyclization | β-CF3 Enones | Phosphine oxides, Cs2CO3 | H2O, 85 °C | Transition-metal-free, eco-friendly ("on-water") | [12][13][15] |

| Intramolecular Wittig | β-CF3 Enones | Phosphines | Mild | Transition-metal-free, high yields, good functional group tolerance | [14] |

| Cu-Catalyzed Cascade | N/A (pre-installed) | Enaminones, N-tosylhydrazones | Cu(I) catalyst | Stereoselective, forms quaternary stereocenters | [16] |

Applications in Medicinal Chemistry and Drug Development

Trifluoromethyl-substituted furan derivatives are a highly valuable class of heterocycles, with thousands patented as drug molecules for treating a wide array of diseases.[11][17] The CF3 group acts as a "super-substituent" that enhances multiple pharmacokinetic and pharmacodynamic properties simultaneously.

Diagram: Workflow for Trifluoromethylated Furan Drug Discovery

Caption: A generalized workflow for the discovery of drugs based on trifluoromethylated furan scaffolds.

Key Therapeutic Areas

-

Oncology: Many trifluoromethylated furans act as potent inhibitors of key signaling proteins in cancer pathways, such as protein kinases.[11][17] For example, compound 1a (Figure 1) is a known protein kinase inhibitor.[17] The CF3 group enhances binding affinity and metabolic stability, leading to more potent and durable responses.[3]

-

Infectious Diseases: The furan scaffold appears in compounds with activity against viruses like HIV.[11][18] The trifluoromethyl group can improve cell permeability, ensuring the drug reaches its intracellular target, and block metabolic pathways that would otherwise inactivate the compound.[3]

-

Neurodegenerative and CNS Disorders: Compounds containing this motif have been developed as calcium or sodium channel blockers and neurokinin-1 (NK1) receptor antagonists, relevant for treating pain and psychiatric disorders.[17] The increased lipophilicity imparted by the CF3 group is particularly advantageous for crossing the blood-brain barrier.[5]

-

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of certain trifluoromethylated furan derivatives have been explored, with applications in treating autoimmune disorders.[11]

Figure 1: Examples of Biologically Active Trifluoromethylated Furans

-

Compound 1a: Protein kinase inhibitor[17]

-

Compound 1b: Calcium/sodium channel blocker[17]

-

Compound 1c: NK1 receptor antagonist[17]

Role in Modern Agrochemicals

The same properties that make trifluoromethylated compounds attractive in medicine also make them highly effective in agriculture. The global agrochemical market relies heavily on fluorinated compounds, which constitute 30-40% of all active ingredients.[1]

-

Insecticides and Nematicides: The CF3 group is a common feature in modern insecticides and nematicides.[17][19] It enhances the potency and stability of the active ingredient, allowing for lower application rates and longer-lasting crop protection.[20]

-

Fungicides: Trifluoromethylated furan derivatives are used to combat fungal pathogens in crops.[19] The enhanced lipophilicity helps the compound penetrate the waxy outer layers of plants and fungi, while metabolic stability ensures it remains active for an extended period.[20]

Table 2: Representative Agrochemical Applications

| Compound Class | Target Pest/Pathogen | Role of CF3-Furan Moiety | Reference |

| Piperidinyl Thiazole Isoxazolines | Oomycetes (e.g., late blight) | Core structural component enhancing binding to oxysterol-binding proteins. | [19] |

| Pyraziflumid | Fungal Pathogens | Trifluoromethyl group introduced via cyclization; enhances fungicidal activity. | [19] |

| General Insecticides | Various insect pests | Increases metabolic stability and target-specific activity. | [17][20] |

Applications in Materials Science

While less developed than their biomedical applications, trifluoromethylated furans hold promise in advanced materials, particularly in organic electronics. The introduction of fluorine atoms into conjugated organic materials is a proven strategy for tuning their electronic properties.[21]

-

Organic Electronics: Fluorination, including trifluoromethylation, lowers both the HOMO and LUMO energy levels of conjugated materials.[21] This can facilitate electron injection and create n-type or ambipolar semiconducting materials for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[21] The CF3 group also enhances resistance to oxidative degradation, improving device lifetime.[21]

-

Liquid Crystals and Polymers: The unique polarity and steric profile of the CF3 group can be used to control the self-assembly and phase behavior of molecules, making these furan derivatives potential building blocks for liquid crystals and photoresist polymers.[18]

Diagram: Impact of Trifluoromethylation on Electronic Properties

Caption: Trifluoromethylation lowers HOMO/LUMO energy levels, impacting electronic and optical properties.

Conclusion and Future Outlook

Trifluoromethylated furan compounds represent a privileged class of molecules with demonstrated success and significant future potential. Their value is rooted in the profound and predictable influence of the trifluoromethyl group on the furan scaffold, enhancing metabolic stability, modulating lipophilicity, and tuning electronic properties. Advances in synthetic chemistry continue to make these compounds more accessible, enabling broader exploration.

Future research will likely focus on developing more stereoselective synthetic methods to access chiral trifluoromethylated furans, further expanding their utility in drug discovery.[17][22] In materials science, a deeper investigation into the structure-property relationships of CF3-furan-based polymers and small molecules will be crucial for designing next-generation organic electronic devices.[23] The convergence of sustainable chemistry, such as deriving furan from biomass, with fluorine chemistry presents a particularly exciting avenue for creating high-value, sustainable chemicals for a multitude of applications.[1][18]

References

- Cao, S., He, M., & Zhang, J. (2011).

- (n.d.). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.

- (n.d.). Furan synthesis. Organic Chemistry Portal.

- (n.d.). “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans. Organic Chemistry Frontiers (RSC Publishing).

- (2016, September 26). Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis.

- (2025, May 24).

- (n.d.). Metal-catalyzed Furan Synthesis. A Review. Huddersfield Repository.

- (n.d.).

- (2021, April 19). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers (RSC Publishing).

- (n.d.).

- (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.

- (n.d.). Selected pharmaceuticals and agrochemicals bearing trifluoromethyl group..

- (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- (2024, May 29). “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans. Organic Chemistry Frontiers (RSC Publishing).

- (2025, July 18).

- (n.d.).

- (2024, December 24). Modular Synthesis of Furans with Four Nonidentical Substituents by Aqueous Defluorinative Reaction of Trifluoromethyl Enones with Two Nucleophiles.

- (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- (2025, July 18).

- (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem.

- (n.d.). Furan: A Promising Scaffold for Biological Activity. [No Source Provided].

- (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.

- (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.

- (n.d.). Furan-based materials for organic electronics. DR-NTU.

Sources

- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 9. ijabbr.com [ijabbr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Furan synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dr.ntu.edu.sg [dr.ntu.edu.sg]

"4-(Trifluoromethyl)-2-furanmethanamine" mechanism of action prediction

Technical Monograph: Pharmacological & Mechanistic Profiling of 4-(Trifluoromethyl)-2-furanmethanamine

Executive Summary

4-(Trifluoromethyl)-2-furanmethanamine (CAS: 175601-38-0) represents a specialized "privileged fragment" in modern medicinal chemistry. Unlike unsubstituted furans, which carry significant metabolic liabilities (e.g., ring opening to reactive dicarbonyls), this scaffold incorporates a trifluoromethyl (

This guide provides a predictive mechanism of action (MoA) analysis, positioning the molecule not as a standalone drug, but as a high-affinity pharmacophore capable of targeting hydrophobic pockets adjacent to ionic binding sites in GPCRs and enzymes (e.g., Kinases, Proteases).

Structural Analysis & Physicochemical Properties

The molecule consists of three distinct functional domains that dictate its biological interaction:

| Domain | Functional Role | Mechanistic Contribution |

| Primary Amine ( | Ionic Anchor | Forms salt bridges with Asp/Glu residues in the target active site. Acts as a hydrogen bond donor. |

| Furan Ring | Scaffold/Spacer | Provides rigid geometry (aromaticity) and potential for |

| Trifluoromethyl ( | Metabolic Shield & Lipophile | Electron-withdrawing group (EWG) deactivates the furan ring against CYP450 oxidation; fills hydrophobic sub-pockets. |

The "Trifluoromethyl Shield" Effect

Unsubstituted furans are often considered "structural alerts" due to bioactivation by CYP2E1 into reactive cis-2-butene-1,4-dial (BDA), a potent alkylating agent. However, the strong electron-withdrawing nature of the

Predicted Mechanisms of Action (MoA)

Based on structural homology with known bioactive ligands (e.g., ANAVEX1-41, Furosemide intermediates), the MoA is predicted to follow two primary pathways depending on the target class.

Pathway A: Bioisosteric GPCR Modulation (Monoaminergic Targets)

The 2-furanmethanamine motif is a bioisostere of benzylamine and phenethylamine.

-

Target: Sigma-1 Receptors (

R), Muscarinic Acetylcholine Receptors (mAChR). -

Mechanism: The primary amine protonates at physiological pH, anchoring to the conserved Aspartate residue (e.g., Asp113 in

-adrenergic receptors). The -

Effect: Allosteric modulation or orthosteric antagonism.

Pathway B: Kinase Hinge Binding (Fragment-Based Design)

-

Target: Serine/Threonine Kinases.

-

Mechanism: The amine acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (similar to the aminopyrimidine motif). The

group occupies the "gatekeeper" hydrophobic pocket, often improving selectivity against kinases with smaller gatekeeper residues.

Visualizing the Mechanism

The following diagram illustrates the Structural Activity Relationship (SAR) and the predicted metabolic divergence compared to standard furans.

Caption: Mechanistic map showing the tri-functional binding mode (left) and the protective role of the trifluoromethyl group in blocking toxic metabolic activation (right).

Experimental Validation Protocols

To confirm the predicted MoA and safety profile, the following experimental workflows are required.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To verify if the

-

Incubation System: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Substrate Addition: Add test compound (10

M) and Glutathione (GSH, 5 mM) as the trapping agent. -

Initiation: Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C for 60 mins.

-

Termination: Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis (LC-MS/MS):

-

Monitor for Neutral Loss of 129 Da (pyroglutamic acid) specific to GSH adducts.

-

Success Criteria: Absence of GSH-conjugated metabolites (M + 307 Da) confirms metabolic stability of the furan ring.

-

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Purpose: To determine binding affinity (

-

Chip Preparation: Immobilize target protein (e.g., Sigma-1 receptor or Kinase domain) on a CM5 sensor chip via amine coupling.

-

Solubility Check: Dissolve 4-(Trifluoromethyl)-2-furanmethanamine in DMSO (stock 100 mM) and dilute to running buffer (PBS-P+, 5% DMSO).

-

Injection Series: Inject concentration series (0.1

M to 1 mM) at 30 -

Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

-

Note: Fast on/off rates are expected for fragments. Look for "square wave" sensorgrams.

-

Toxicology & Safety Considerations

While the

-

Furan-Induced Hepatotoxicity: Historically, furan-containing drugs (e.g., Furosemide) can cause liver necrosis at high doses due to covalent binding to hepatocellular proteins.

-

Risk Mitigation: The 4-trifluoromethyl substitution is a strategic medicinal chemistry modification. The strong electronegativity (

for F) pulls electron density away from the furan oxygen and double bonds, making the ring less susceptible to the initial epoxidation step required for toxicity.

Recommendation: Early Ames testing (Salmonella typhimurium) and an in vitro micronucleus assay are mandatory to rule out genotoxicity before lead optimization.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Espallergues, J., et al. (2007).[1] Involvement of the sigma1 receptor in the anti-amnesic effects of the aminotetrahydrofuran derivative ANAVEX1-41. British Journal of Pharmacology. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Pillaiyar, T., et al. (2018). Recent discovery and development of inhibitors targeting the furan moiety in drug discovery. Drug Discovery Today. Link

Sources

safety and handling guidelines for "4-(Trifluoromethyl)-2-furanmethanamine"

Safety and Handling Guidelines for 4-(Trifluoromethyl)-2-furanmethanamine

Executive Summary

4-(Trifluoromethyl)-2-furanmethanamine is a specialized fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in kinase inhibitor and GPCR ligand discovery.[1] Due to the presence of a primary amine, a furan core, and a trifluoromethyl group, this compound presents a triad of hazards: corrosivity, flammability, and potential metabolic toxicity .

This technical guide provides a self-validating safety protocol for researchers. Given the limited specific toxicological data for the 2,4-isomer, all guidelines herein are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of its closest analog, 2-(Aminomethyl)-5-(trifluoromethyl)furan , and standard protocols for fluorinated heteroaromatic amines.

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in risk mitigation. The trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated furfurylamines, enhancing dermal absorption risks.

| Property | Value / Prediction | Rationale (SAR) |

| Chemical Structure | Furan ring with -CH₂NH₂ at C2 and -CF₃ at C4 | Core scaffold |

| Molecular Weight | 165.11 g/mol | Calculated |

| Physical State | Liquid (Colorless to pale yellow) | Analogous to 2,5-isomer |

| Boiling Point | ~160-170°C (Predicted) | Amine H-bonding vs. CF3 volatility |

| Flash Point | ~50-60°C (Predicted) | Furan flammability |

| pKa (Conjugate Acid) | ~8.5 - 9.0 | Electron-withdrawing CF3 lowers basicity slightly |

| Density | ~1.2 - 1.3 g/mL | Fluorination increases density |

Hazard Identification (GHS Classification)

Based on Read-Across from CAS: 18525918 (2,5-isomer)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

H318: Causes serious eye damage (Eye Dam. 1).

-

H226: Flammable liquid and vapor.

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

Critical Structural Alerts:

-

Primary Amine: Highly basic and corrosive to mucous membranes.

-

Furan Ring: Susceptible to oxidative degradation; potential for peroxide formation upon prolonged air exposure.

-

Trifluoromethyl Group: Metabolic stability is high, but thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

Storage & Stability Protocol

To maintain compound integrity and safety, a rigorous storage protocol is required. Furans are light-sensitive and amines react with atmospheric CO₂ (carbamate formation).

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. Argon is preferred due to its higher density, blanketing the liquid surface more effectively.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

-

Shelf-Life: Re-test purity every 6 months.

Handling & PPE: The "Self-Validating" Workflow

This workflow ensures that every step includes a check to prevent exposure or degradation.

Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles + Face shield (if handling >10 mL).

-

Hands: Double-gloving strategy.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling. Standard nitrile degrades quickly against some fluorinated amines.

-

-

Body: Lab coat (flame-resistant preferred) + Chemical apron.

-

Respiratory: Work strictly within a certified Fume Hood.

Operational Workflow (DOT Visualization)

Figure 1: Closed-loop handling workflow designed to minimize atmospheric exposure and operator contact.

Emergency Response & Spill Management

Fire Scenario:

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use water jet (may spread the amine).

-

Combustion Hazards: Thermal decomposition emits toxic vapors: HF (Hydrogen Fluoride) , NOx, and CO. Firefighters must wear full SCBA.

Spill Decision Logic (DOT Visualization)

Figure 2: Decision matrix for spill response, prioritizing evacuation for uncontained releases.

Waste Disposal

-

Classification: Hazardous Organic Waste (Basic/Corrosive).

-

Segregation: Do NOT mix with acidic waste streams (exothermic neutralization risk) or oxidizers (fire risk).

-

Protocol: Collect in a dedicated "Basic Organic" container. Label clearly with "Contains Fluorinated Amines".

References

-

PubChem. (2025). 2-(Aminomethyl)-5-(trifluoromethyl)furan (CID 18525918).[1] National Center for Biotechnology Information. [Link]

-

ECHA. (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. European Chemicals Agency. [Link]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-(Trifluoromethyl)-2-furanmethanamine

Foreword: The Emerging Significance of Trifluoromethylated Furan Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties, influencing everything from metabolic stability and lipophilicity to binding affinity and bioavailability.[2][3] When this privileged functional group is appended to a furan ring—a versatile heterocyclic scaffold found in numerous bioactive natural products and pharmaceuticals—the resulting molecule, such as 4-(Trifluoromethyl)-2-furanmethanamine, presents a compelling subject for in-depth investigation.

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 4-(Trifluoromethyl)-2-furanmethanamine. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related molecules. By leveraging established computational methodologies, we can elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its potential application in various scientific domains. This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind methodological choices and providing a self-validating system of protocols.

Part 1: Molecular Architecture and Strategic Importance

The structure of 4-(Trifluoromethyl)-2-furanmethanamine combines three key motifs: a furan ring, a trifluoromethyl group, and a methanamine substituent. Each contributes uniquely to the molecule's overall character.

-

The Furan Ring: As a five-membered aromatic heterocycle containing an oxygen atom, furan is a precursor for a wide range of chemical intermediates.[4] Its derivatives are integral to numerous pharmaceuticals and agrochemicals.[5] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the ring system itself can engage in π-stacking interactions.

-

The Trifluoromethyl Group: The CF3 group is strongly electron-withdrawing and highly lipophilic. Its introduction can significantly alter the electronic distribution within the furan ring, impacting its reactivity and the pKa of the nearby amine group.[3] The steric bulk of the CF3 group is comparable to that of an isopropyl group, which can influence the molecule's conformational preferences and its interactions with biological targets.[2]

-

The Methanamine Substituent: The primary amine group of the furanmethanamine moiety is a key site for biological interactions and further chemical modifications. It can act as a hydrogen bond donor and acceptor, and its basicity is a critical determinant of its behavior in physiological environments.

The strategic placement of the trifluoromethyl group at the 4-position and the methanamine at the 2-position of the furan ring sets up a unique electronic and steric environment that warrants detailed computational investigation.

Part 2: A Validated Workflow for Computational Characterization

The following sections outline a robust, multi-step computational workflow for the comprehensive analysis of 4-(Trifluoromethyl)-2-furanmethanamine. This workflow is designed to provide a deep understanding of the molecule's intrinsic properties.

Workflow Overview

Caption: A validated workflow for the computational study of 4-(Trifluoromethyl)-2-furanmethanamine.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of the molecule and to confirm that it represents a true energy minimum.

Methodology:

-

Initial Structure Generation: A 2D sketch of 4-(Trifluoromethyl)-2-furanmethanamine is created using a molecular editor and converted to a 3D structure.

-

Computational Method Selection: Density Functional Theory (DFT) is a widely used and accurate method for such calculations.[6] The B3LYP functional combined with a basis set such as cc-pVTZ provides a good balance of accuracy and computational cost for molecules of this type.[6]

-

Geometry Optimization: The initial 3D structure is subjected to geometry optimization using the selected DFT method. This process iteratively adjusts the atomic coordinates to find the arrangement with the lowest potential energy.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol 2: Electronic Structure Analysis

Objective: To understand the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Methodology:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the electrostatic potential on the molecule's surface.[8] This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate hyperconjugative interactions and charge delocalization within the molecule.[9] This can provide insights into the anomeric effect and other stereoelectronic interactions that may influence the molecule's conformation and reactivity.

Protocol 3: Reactivity and Stability Prediction

Objective: To predict the molecule's reactivity towards different chemical species and its overall stability.

Methodology:

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index are calculated. These parameters provide a quantitative measure of the molecule's overall reactivity.[7]

-

Local Reactivity Descriptors (Fukui Functions): Fukui functions are calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.[7] This is particularly useful for predicting the regioselectivity of chemical reactions.

-

Bond Dissociation Enthalpy (BDE): BDE calculations can be performed for specific bonds (e.g., C-H bonds of the methylamine group) to predict their susceptibility to radical cleavage, which is relevant for understanding metabolic stability.

Protocol 4: Spectroscopic Property Prediction

Objective: To predict the molecule's spectroscopic signatures (IR, Raman, NMR, UV-Vis) to aid in its experimental characterization.

Methodology:

-

IR and Raman Spectra: The vibrational frequencies and intensities calculated in Protocol 1 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the molecule's structure.[6]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H, ¹³C, ¹⁹F).[6]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing information about the molecule's electronic transitions.[6]

Part 3: Predicted Molecular Properties and Data Presentation

Based on the computational workflow described above and drawing parallels from studies on similar molecules, we can anticipate the following properties for 4-(Trifluoromethyl)-2-furanmethanamine.

Structural and Conformational Properties

The presence of the trifluoromethyl group is expected to influence the conformational preference of the methanamine side chain due to steric and electronic effects.[9] NBO analysis would likely reveal hyperconjugative interactions between the furan ring's oxygen lone pairs and the antibonding orbitals of the C-CF3 and C-N bonds, which could impact bond lengths and angles.

Electronic Properties and Reactivity

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Value/Trend | Rationale |

| HOMO-LUMO Gap | Relatively large | The electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO, potentially leading to a larger gap and increased kinetic stability. |

| Dipole Moment | Significant | The highly polar C-F and C-N bonds will contribute to a substantial molecular dipole moment, influencing solubility and intermolecular interactions. |

| MEP Surface | Negative potential near the furan oxygen and amine nitrogen; Positive potential around the amine hydrogens and potentially the furan ring protons. | This indicates that the oxygen and nitrogen atoms are likely sites for electrophilic attack or hydrogen bonding, while the amine hydrogens are acidic. |

| Most Nucleophilic Site | Amine Nitrogen | Primary amines are generally strong nucleophiles. |

| Most Electrophilic Site | Carbon atom of the CF3 group and the furan ring carbon attached to it. | The strong electron-withdrawing effect of the fluorine atoms makes these carbons electron-deficient. |

Spectroscopic Signatures

Table 2: Predicted Spectroscopic Features

| Spectrum | Predicted Key Features |

| ¹H NMR | Distinct signals for the furan ring protons, with coupling patterns influenced by the substituents. A characteristic signal for the CH2 and NH2 protons of the methanamine group. |

| ¹³C NMR | Signals for the furan ring carbons, with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF3 group. |

| IR Spectrum | Characteristic N-H stretching vibrations for the primary amine, C-F stretching vibrations for the trifluoromethyl group, and C-O-C stretching of the furan ring. |

| UV-Vis Spectrum | π → π* transitions associated with the furan ring are expected. The exact wavelength will be influenced by the substituents. |

Part 4: Potential Applications and Future Directions

The insights gained from these computational studies can guide the application of 4-(Trifluoromethyl)-2-furanmethanamine in several areas:

-

Drug Discovery: The predicted properties can inform its potential as a scaffold for developing new therapeutic agents.[5] The amine group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. The trifluoromethyl group can enhance metabolic stability and cell permeability.[3]

-

Materials Science: Furan-based polymers have shown promise in various applications.[10] The unique electronic properties imparted by the trifluoromethyl group could make this molecule a valuable monomer for the synthesis of novel polymers with tailored dielectric or thermal properties.[11]

-

Agrochemicals: Many successful pesticides and herbicides contain fluorinated heterocyclic motifs.[1] The predicted reactivity and stability of 4-(Trifluoromethyl)-2-furanmethanamine suggest it could be a building block for new agrochemicals.

Logical Pathway for Further Research

Caption: A logical progression for future research on 4-(Trifluoromethyl)-2-furanmethanamine.

Conclusion

This technical guide has provided a comprehensive, scientifically grounded framework for the theoretical and computational investigation of 4-(Trifluoromethyl)-2-furanmethanamine. By following the detailed protocols and considering the predicted properties, researchers can gain a deep understanding of this molecule's potential. The synergy between computational prediction and experimental validation is paramount for unlocking the full potential of novel chemical entities like this one, paving the way for innovations in medicine, materials science, and beyond.

References

- Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. (n.d.).

- A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids. (n.d.).

- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. (n.d.). PMC.

- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (n.d.).

- Synthesis, Structure, and Theoretical Calculations of a Furan-Based Molecular Wire, N-[4-(2-Furanylmethyleneamino)benzylidene]furan-2-amine. (n.d.).

- Innate C-H trifluoromethyl

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. (n.d.).

- Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. (n.d.).

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin

- Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). PMC.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Development of Easy-to-handle and Useful Fluorine-introducing Reagents. (n.d.). Tokyo Chemical Industry.

- Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. (n.d.).

- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)

- Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput

- Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (2022). PMC.

- Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (n.d.).

- Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (n.d.).

- 2-Furanmethanamine. (n.d.). NIST WebBook.

- “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 4. Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Biological Screening of 4-(Trifluoromethyl)-2-furanmethanamine: A Strategic Workflow for Novel Compound Evaluation

An In-depth Technical Guide:

Abstract

The identification and characterization of novel chemical entities (NCEs) form the bedrock of modern drug discovery. This guide presents a comprehensive, in-depth strategy for the preliminary biological screening of "4-(Trifluoromethyl)-2-furanmethanamine," a compound featuring a metabolically robust trifluoromethyl group and a furanmethanamine scaffold. As an NCE with unknown biological targets, a systematic, multi-tiered screening cascade is essential to elucidate its pharmacological potential and identify potential liabilities early in the development process. This document provides a logical workflow, from fundamental physicochemical characterization and in silico profiling to broad-based cellular toxicity and target-class screening. Each stage is designed with scientific integrity at its core, explaining the causal logic behind experimental choices and detailing robust, self-validating protocols to ensure data quality and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient preliminary screening paradigm.

Introduction: The Case for a Systematic Screening Approach

4-(Trifluoromethyl)-2-furanmethanamine enters the discovery pipeline as a molecule of interest due to its structural motifs. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but possesses significantly different electronic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The furanmethanamine core is present in a variety of bioactive compounds. Without prior knowledge of its biological activity, a broad yet systematic screening approach is required to efficiently identify its therapeutic potential and de-risk further investment.

The workflow detailed herein is designed as a cascading decision-making process. It begins with foundational, non-negotiable characterization to ensure data integrity, followed by computational predictions to guide experimental efforts. Broad phenotypic and target-class assays then serve to generate initial hypotheses about the compound's mechanism of action and potential safety concerns.

Foundational Physicochemical Characterization

Expertise & Experience: Before any biological activity is measured, the fundamental properties of the test compound must be rigorously established. Biological assays are sensitive to compound purity, solubility, and stability.[3] Ignoring these parameters is a primary source of irreproducible data and false positives/negatives. This phase ensures that the compound being tested is what it is believed to be and that it remains intact and available in solution under assay conditions.

Purity and Identity Confirmation

-

Rationale: Impurities can have their own biological activities, confounding results. Confirmation of the chemical structure is the first checkpoint of quality control.

-

Protocol:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight. The sample should exhibit a single major peak (>95% purity) with the expected mass-to-charge ratio (m/z) for 4-(Trifluoromethyl)-2-furanmethanamine.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identity. The observed spectra should be consistent with the proposed structure.

-

Aqueous Solubility Assessment

-

Rationale: Poor solubility can lead to an overestimation of biological potency (due to compound precipitation at higher concentrations) and is a significant hurdle for drug development.[4] Kinetic solubility is assessed first as it is high-throughput and relevant for initial screening conditions.[5]

-

Experimental Protocol: Nephelometric Kinetic Solubility

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Setup: In a 96- or 384-well plate, add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution into the aqueous buffer to achieve a final DMSO concentration ≤1%.

-

Measurement: Immediately measure light scattering at regular intervals (e.g., every 5 minutes for 1-2 hours) using a nephelometer or plate reader capable of turbidity measurements.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.

-

Chemical Stability in Assay Media

-

Rationale: The compound must be stable in the assay buffer for the duration of the experiment. Degradation can lead to a loss of activity or the formation of new, active species.[3]

-

Protocol:

-

Incubation: Incubate the test compound at a relevant concentration (e.g., 10 µM) in the primary assay buffer (e.g., cell culture medium with 10% FBS) at 37°C.

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Quench any potential reaction (e.g., by adding acetonitrile) and analyze the samples by LC-MS.

-

Data Analysis: Quantify the peak area of the parent compound over time. Stability is confirmed if >90% of the compound remains after the longest incubation period.

-

In Silico ADMET Profiling

Trustworthiness: Computational, or in silico, models provide a cost-effective method to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7] While not a substitute for experimental data, these predictions are invaluable for flagging potential liabilities early and for prioritizing compounds for further testing.[8] This step builds a self-validating system by creating a predictive hypothesis that will be tested by subsequent in vitro experiments.

-

Methodology: The chemical structure of 4-(Trifluoromethyl)-2-furanmethanamine (in SMILES or SDF format) is submitted to various computational platforms that use Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and molecular modeling.[8][9]

-

Key Parameters to Predict & Tools:

| Parameter | Prediction Goal | Example Tools |

| Absorption | Predict oral bioavailability, Caco-2 permeability | SwissADME[10], pkCSM[7][10] |

| Distribution | Predict blood-brain barrier (BBB) penetration, plasma protein binding | ADMETlab 2.0[10], pkCSM[7][10] |

| Metabolism | Identify potential sites of metabolism (Cytochrome P450) | SMARTCyp[10], SwissADME[10] |

| Excretion | Predict clearance pathways | pkCSM[7][10] |

| Toxicity | Predict hERG inhibition, mutagenicity (Ames test), hepatotoxicity | ProTox-II, ADMETlab 2.0[10] |

| Physicochemical | Lipophilicity (LogP), Water Solubility (LogS) | SwissADME[10], ADMET Predictor[7] |

-

Interpretation: The output from these tools provides a preliminary risk profile. For example, a high predicted risk of hERG inhibition would immediately prioritize experimental validation in an ion channel safety screen.

General Cellular Toxicity Assessment

Authoritative Grounding: Cytotoxicity is a critical endpoint in drug discovery, as it defines the concentration range where specific pharmacological effects can be studied without being confounded by general cell death.[11][12] Regulatory agencies require cytotoxicity data as part of the safety assessment for new chemical entities.[12] A tiered approach using multiple cell lines and orthogonal assays provides a robust assessment.

Primary Screen: Metabolic Viability Assay (MTT)

-

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] It is a widely used, robust method for initial cytotoxicity screening.[14]

-

Experimental Protocol:

-

Cell Seeding: Seed two distinct cell lines (e.g., HepG2, a human liver cell line, and HEK293, a human embryonic kidney cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare serial dilutions of 4-(Trifluoromethyl)-2-furanmethanamine in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.[14]

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration. Calculate the CC₅₀ (50% cytotoxic concentration) using a non-linear regression model.

-

Orthogonal Screen: Membrane Integrity Assay (LDH Release)

-

Rationale: To confirm the results from the metabolic assay and provide insight into the mechanism of cell death (necrosis vs. apoptosis). The release of lactate dehydrogenase (LDH) into the culture medium is a marker of compromised cell membrane integrity.[11] This orthogonal assay validates the primary screen results, fulfilling a key tenet of a self-validating system.

-

Protocol: This assay can be multiplexed using the supernatant from the same wells treated for the primary viability assay before the addition of MTT.

-

Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well of the treated plate.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a diaphorase) according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay).[11]

-

Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

-

Readout: Measure the absorbance at ~490 nm.

-

Data Analysis: Compare the LDH release in treated wells to a maximum LDH release control (cells lysed with detergent) to quantify cytotoxicity.

-

Broad Pharmacological Profiling

Expertise & Experience: With the compound's cytotoxic profile established, the next phase is to screen for specific biological activity at non-toxic concentrations. For an NCE with no known target, screening against large, diverse panels of common drug targets is the most efficient strategy to identify potential "hits."[16] We will focus on three of the most successful target classes in drug discovery: G-protein coupled receptors (GPCRs), kinases, and ion channels.[17][18][19]

G-Protein Coupled Receptor (GPCR) Panel Screen

-

Rationale: GPCRs are the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a high-priority target class for screening.[17][20] A broad binding or functional assay panel can quickly identify potential interactions.

-

Methodology: Broad GPCR Functional Screen (e.g., Calcium Flux or cAMP Assay)

-

Assay Choice: Depending on the GPCR panel, assays measuring second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium flux (for Gq-coupled receptors) are standard high-throughput screening (HTS) methods.[21][22][23]

-

Screening Format: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of 50-100 different GPCRs expressed in engineered cell lines.

-

Execution: The assay is performed in a 384-well format. Cells are loaded with a fluorescent indicator dye (e.g., a calcium-sensitive dye like Fura-2 or a cAMP biosensor). The test compound is added, and the cellular response is measured using a plate reader (e.g., FLIPR®).[24]

-

Data Analysis: Activity is measured as a percentage of the response to a known reference agonist or antagonist for each receptor. A "hit" is typically defined as a response exceeding a certain threshold (e.g., >50% inhibition or >30% activation).

-

Kinase Inhibitor Panel Screen

-

Rationale: Protein kinases are another major class of drug targets, particularly in oncology and immunology.[25] Dysregulation of kinase activity is implicated in many diseases. Screening against a large panel of kinases is crucial for identifying both on-target activity and off-target liabilities (selectivity).[25]

-

Methodology: Universal ADP-Detection Assay

-

Assay Principle: Kinases catalyze the transfer of phosphate from ATP to a substrate, producing ADP. Universal assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[25][26] This format is compatible with virtually any kinase.[25]

-

Screening Format: The compound is tested at 1-2 concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >300 kinases).

-

Execution: The kinase, its specific substrate, and ATP are incubated with the test compound. After the reaction, the ADP detection reagent is added, which converts the ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction, producing a luminescent signal.

-

Data Analysis: The remaining kinase activity is calculated relative to a vehicle control. A "hit" is defined as a significant reduction in activity (e.g., >50% inhibition).

-

Ion Channel Safety Panel Screen

-

Rationale: Ion channels are critical for cellular function, and unintended interactions can lead to significant safety issues, particularly cardiotoxicity (e.g., hERG channel blockade).[27][28] Early safety screening is essential.[24]

-

Methodology: Automated Patch-Clamp Electrophysiology

-

Assay Principle: Automated patch-clamp provides high-quality data on ion channel function by directly measuring ionic currents across the cell membrane.[24][27] It is the gold standard for ion channel screening.[18]

-

Screening Format: The compound is tested across a concentration range on a panel of key cardiac ion channels (e.g., the CiPA panel: hERG, NaV1.5, CaV1.2) and other CNS-relevant channels.[24]

-

Execution: Cells expressing the target ion channel are captured on a multi-well plate. The system automatically establishes a giga-seal, breaks into the cell, and applies voltage protocols to elicit ionic currents. The effect of the compound on these currents is then measured.

-

Data Analysis: The concentration-dependent inhibition of the ion channel current is measured, and an IC₅₀ value is calculated. Significant activity at a key safety target like hERG (e.g., IC₅₀ < 10 µM) is a major red flag.

-

Data Integration, Interpretation, and Next Steps

The final and most critical phase is to synthesize the data from all preceding steps into a coherent profile of the compound. This integrated analysis allows for an informed "Go/No-Go" decision.

-

Data Synthesis: All quantitative data should be consolidated into a summary table.

| Assay Class | Parameter(s) Measured | Result for 4-(Trifluoromethyl)-2-furanmethanamine | Interpretation / Flag |

| Physicochemical | Purity, Solubility (PBS, pH 7.4), Stability (24h) | >98%, 45 µM, >95% remaining | Sufficient solubility and stability for in vitro assays. |

| In Silico ADMET | LogP, BBB prediction, hERG risk | 2.1, Low, Moderate | Good drug-like properties, hERG risk needs experimental check. |

| Cytotoxicity | CC₅₀ in HepG2 cells, CC₅₀ in HEK293 cells | 85 µM, >100 µM | Low general cytotoxicity. Favorable therapeutic window. |

| GPCR Screen | % Inhibition/Activation @ 10 µM | 82% inhibition at Adenosine A2a Receptor | Potential Hit. Requires confirmation. |

| Kinase Screen | % Inhibition @ 10 µM | <20% inhibition across panel | No significant kinase activity. Clean profile. |

| Ion Channel Screen | IC₅₀ for hERG channel | >30 µM | Low risk of hERG-mediated cardiotoxicity. |

-

Interpretation and Decision-Making:

-

In the example above, 4-(Trifluoromethyl)-2-furanmethanamine shows a promising profile. It has good physicochemical properties, low cytotoxicity, and a clean profile against kinases and the hERG channel.

-

A significant "hit" was identified against the Adenosine A2a receptor. This is now a testable hypothesis.

-

Decision: GO. The compound warrants further investigation.

-

-

Next Steps (Hit Validation):

-

Hit Confirmation: Re-test the compound in the primary assay using a freshly prepared sample.

-

Dose-Response Curve: Generate a full concentration-response curve in the A2a receptor functional assay to determine the IC₅₀/EC₅₀.

-

Orthogonal Assays: Validate the hit using a different assay modality (e.g., a radioligand binding assay to confirm direct interaction with the receptor).[22][29]

-

Selectivity Profiling: Test the compound against other adenosine receptor subtypes (A1, A2b, A3) to determine its selectivity.

-

Conclusion

This in-depth technical guide outlines a robust, logical, and scientifically rigorous workflow for the preliminary biological screening of a novel chemical entity, 4-(Trifluoromethyl)-2-furanmethanamine. By integrating physicochemical characterization, in silico prediction, and a multi-tiered in vitro screening cascade, this strategy maximizes the potential for identifying meaningful biological activity while simultaneously de-risking the compound for future development. The emphasis on orthogonal assays and data integration ensures that decisions are based on a comprehensive and trustworthy dataset, providing a solid foundation for subsequent hit-to-lead and lead optimization campaigns.

References

-